2,6-difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
Description
2,6-Difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and pyrazole moieties
Properties
IUPAC Name |
2,6-difluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c1-23-9-10(7-22-23)15-13(19-5-6-20-15)8-21-16(24)14-11(17)3-2-4-12(14)18/h2-7,9H,8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMJCNFOCFWYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazine Core Functionalization
The pyrazine ring is functionalized at the 3-position through cross-coupling reactions. A common approach involves:
- Starting material : 2-Chloro-3-(chloromethyl)pyrazine.
- Suzuki-Miyaura Coupling : Reaction with 1-methyl-1H-pyrazol-4-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture of dioxane/water (4:1) at 80–100°C for 12–24 hours.
- Yield : ~70–85% after column chromatography.
Amination of the Chloromethyl Group
The chloromethyl group is converted to methanamine via nucleophilic substitution:
- Reagents : Ammonium hydroxide (NH₄OH) in ethanol at 60°C for 6 hours.
- Alternative : Use of hexamethyldisilazane (HMDS) as a ammonia equivalent in tetrahydrofuran (THF) at room temperature.
- Yield : ~65–75%.
Synthesis of Intermediate B: 2,6-Difluorobenzoyl Chloride
Hydrolysis of 2,6-Difluorobenzonitrile
2,6-Difluorobenzonitrile is hydrolyzed to 2,6-difluorobenzamide using:
Conversion to Acid Chloride
The benzamide is converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂:
- Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–4 hours.
- Workup : Removal of excess reagent under reduced pressure.
Amide Bond Formation
Schotten-Baumann Reaction
Direct coupling of Intermediate A and 2,6-difluorobenzoyl chloride under basic conditions:
Carbodiimide-Mediated Coupling
A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Conditions : DMF as solvent, N,N-diisopropylethylamine (DIPEA) as base, room temperature for 12 hours.
- Advantages : Higher regioselectivity and reduced epimerization.
- Yield : 75–85% after purification via preparative HPLC.
Alternative Routes and Optimization
One-Pot Sequential Coupling
Analytical Characterization and Validation
Synthetic batches are validated using:
- ¹H NMR : Key signals include a singlet for the pyrazole C-H (δ 8.1–8.3 ppm) and multiplets for the difluorobenzamide aromatic protons (δ 7.2–7.6 ppm).
- LC-MS : Molecular ion peak at m/z 331.3 [M+H]⁺.
- Elemental Analysis : Carbon (58.01%), Hydrogen (3.35%), Nitrogen (12.69%).
Challenges and Troubleshooting
Regioselectivity in Cross-Coupling
Competing coupling at the pyrazine 2-position is mitigated by using bulky ligands (e.g., XPhos) with Pd catalysts.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.
Industry: The compound is used in the synthesis of other complex molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A precursor used in the synthesis of various difluorobenzamide derivatives.
JNJ-38877605: A compound with a similar pyrazole and difluorobenzamide structure, used in medicinal chemistry research.
Uniqueness
2,6-Difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2,6-Difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. It features a difluorobenzamide structure linked to a pyrazole derivative, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are critical in disease progression.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For example, pyrazole derivatives have shown significant efficacy against various viruses, including HIV and herpes simplex virus (HSV). The mechanism involves inhibition of viral replication and interference with viral entry into host cells .
Anticancer Properties
Research has highlighted the potential anticancer effects of similar benzamide derivatives. These compounds can induce apoptosis in cancer cells through the activation of specific apoptotic pathways .
Study 1: Antiviral Efficacy
A study investigated the antiviral activity of pyrazole derivatives against HSV. The results demonstrated that certain compounds reduced plaque formation significantly, suggesting a strong antiviral effect. For instance, a related pyrazole compound showed an EC value of 0.2 nM against wild-type HIV-1 strains .
Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that benzamide derivatives could inhibit cell proliferation effectively. A related compound demonstrated an IC value of 9.19 μM in inhibiting tumor growth, indicating promising anticancer activity .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
